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Introduction
1-Bromo-3-fluorocyclopentane is a halogenated aliphatic cyclic compound that holds

significant potential as a versatile building block in medicinal chemistry and materials science.

The presence of two different halogen atoms, bromine and fluorine, on a cyclopentane scaffold

imparts unique physicochemical properties and reactivity, making it an attractive starting

material for the synthesis of more complex molecular architectures. The fluorine atom can

enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the

bromine atom serves as a versatile handle for a variety of chemical transformations, including

cross-coupling reactions and nucleophilic substitutions.[1][2]

This guide provides a comprehensive overview of the physical and chemical properties,

stereochemistry, spectroscopic analysis, potential synthetic routes, and applications of 1-
bromo-3-fluorocyclopentane, with a focus on its relevance to drug discovery and

development.

Molecular Structure and Stereochemistry
1-Bromo-3-fluorocyclopentane possesses a five-membered carbon ring with a bromine atom

and a fluorine atom attached to the first and third carbon atoms, respectively. The presence of
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two stereogenic centers at C1 and C3 gives rise to stereoisomerism. Specifically, the

compound can exist as two diastereomers: cis-1-bromo-3-fluorocyclopentane and trans-1-
bromo-3-fluorocyclopentane. In the cis isomer, the bromine and fluorine atoms are on the

same side of the cyclopentane ring, while in the trans isomer, they are on opposite sides. Each

of these diastereomers is chiral and can exist as a pair of enantiomers. Therefore, there are a

total of four possible stereoisomers for 1-bromo-3-fluorocyclopentane.

The specific stereoisomer used in a synthetic pathway can have a profound impact on the

biological activity and pharmacological properties of the final product. Therefore, the

stereoselective synthesis and characterization of each isomer are of paramount importance in

drug development.

Caption:cis and trans isomers of 1-bromo-3-fluorocyclopentane.

Physical and Chemical Properties
The physical and chemical properties of 1-bromo-3-fluorocyclopentane are influenced by the

presence of both bromine and fluorine atoms. The high electronegativity of fluorine and the

larger atomic size of bromine contribute to the polarity and reactivity of the molecule. While

experimental data for this specific compound is scarce in the literature, we can infer its

properties based on related compounds and computational predictions.
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Property Value Source

Molecular Formula C5H8BrF PubChem[3]

Molecular Weight 167.02 g/mol PubChem[3]

IUPAC Name 1-bromo-3-fluorocyclopentane PubChem[3]

CAS Number 2648961-04-8 PubChem[3]

Canonical SMILES C1CC(CC1F)Br PubChem[3]

InChI
InChI=1S/C5H8BrF/c6-4-1-2-

5(7)3-4/h4-5H,1-3H2
PubChem[3]

InChIKey
VZUANBWBSIEYDF-

UHFFFAOYSA-N
PubChem[3]

Monoisotopic Mass 165.97934 Da PubChem[3]

Predicted XlogP 2.3 PubChem[3]

Polar Surface Area 0 Å² PubChem[3]

Spectroscopic Analysis
A comprehensive spectroscopic analysis is crucial for the unambiguous identification and

characterization of 1-bromo-3-fluorocyclopentane and its isomers. This typically involves a

combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of 1-bromo-
3-fluorocyclopentane, including the relative stereochemistry of the bromine and fluorine

substituents. A full assignment requires a suite of experiments, including ¹H, ¹³C, and ¹⁹F NMR,

as well as 2D correlation experiments such as COSY, HSQC, and HMBC.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methine

protons at C1 and C3 due to coupling with adjacent protons and the fluorine atom. The

chemical shifts of these protons will be influenced by the electronegativity of the attached
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halogen. The remaining methylene protons on the cyclopentane ring will also exhibit complex

splitting patterns.

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the cyclopentane ring

carbons. The carbons bearing the bromine and fluorine atoms (C1 and C3) will be significantly

shifted downfield. The C-F coupling will be observable as a large one-bond coupling constant

(¹JCF) and smaller two- and three-bond coupling constants.

¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the electronic

environment of the fluorine atom. The chemical shift and coupling to neighboring protons will be

diagnostic.

Experimental Protocol for NMR Analysis:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition: Record ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra on a high-field NMR

spectrometer (e.g., 400 MHz or higher).

2D NMR: If necessary for full assignment, perform 2D NMR experiments such as COSY (to

establish H-H correlations), HSQC (to correlate protons to their directly attached carbons),

and HMBC (to establish long-range H-C correlations).

Data Analysis: Process the spectra using appropriate software. Integrate the ¹H signals,

determine the chemical shifts (in ppm), and measure the coupling constants (in Hz).

Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of characteristic functional groups. The

spectrum of 1-bromo-3-fluorocyclopentane is expected to show C-H stretching and bending

vibrations for the cyclopentane ring. The C-F and C-Br stretching vibrations will appear in the

fingerprint region and can be used to confirm the presence of these halogens.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the

compound. Under electron ionization (EI), 1-bromo-3-fluorocyclopentane is expected to
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show a characteristic isotopic pattern for the molecular ion due to the presence of bromine

(⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways would involve the

loss of Br, F, or HBr/HF.

Synthesis and Reactivity
While specific literature on the synthesis of 1-bromo-3-fluorocyclopentane is limited, its

preparation can be envisioned through several established synthetic methodologies for the

halogenation of cyclic alkanes and alkenes.

Hypothetical Synthetic Routes
From Cyclopentene: A potential route starts from cyclopentene. Halogenation of the double

bond with a source of bromine and fluorine, such as N-bromosuccinimide (NBS) in the

presence of a fluoride source (e.g., Olah's reagent, pyridine-HF), could yield a mixture of

bromo-fluoro-cyclopentane isomers.

From Cyclopentanols: Another approach could involve the conversion of a suitable

fluorocyclopentanol or bromocyclopentanol intermediate. For example, treatment of 3-

fluorocyclopentanol with a brominating agent like PBr₃ or CBr₄/PPh₃ could yield 1-bromo-3-
fluorocyclopentane. The stereochemistry of the starting alcohol would influence the

stereochemical outcome of the reaction.

Cyclopentene

Halogenation
(e.g., NBS, Pyridine-HF)

1-Bromo-3-fluorocyclopentane
(mixture of isomers)

Click to download full resolution via product page

Caption: A possible synthetic pathway to 1-bromo-3-fluorocyclopentane.
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Reactivity
The reactivity of 1-bromo-3-fluorocyclopentane is dictated by the two halogen substituents.

Nucleophilic Substitution: The bromine atom is a good leaving group and can be displaced

by various nucleophiles to introduce other functional groups at the C1 position. The C-F bond

is generally much stronger and less reactive towards nucleophilic substitution.

Grignard Reagent Formation: The C-Br bond can be converted into a Grignard reagent by

reaction with magnesium metal. This organometallic intermediate can then be used in a

variety of carbon-carbon bond-forming reactions.

Cross-Coupling Reactions: The C-Br bond can participate in transition-metal-catalyzed

cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N,

and C-O bonds.

Applications in Drug Development and Research
The unique structural and electronic properties of 1-bromo-3-fluorocyclopentane make it a

valuable building block for the synthesis of novel pharmaceutical compounds.[1]

Scaffold for Bioactive Molecules: The cyclopentane ring is a common motif in many

biologically active natural products and synthetic drugs. The introduction of bromine and

fluorine atoms provides handles for further functionalization and for modulating the

pharmacokinetic and pharmacodynamic properties of the molecule.

Fluorine in Medicinal Chemistry: The incorporation of fluorine into drug candidates can lead

to improved metabolic stability, increased binding affinity to target proteins, and enhanced

bioavailability.[2] 1-Bromo-3-fluorocyclopentane serves as a source of a fluorinated

cyclopentyl moiety.

Probe for Structure-Activity Relationship (SAR) Studies: By systematically replacing other

functional groups with the bromo-fluoro-cyclopentyl moiety, medicinal chemists can probe the

SAR of a lead compound and optimize its properties.

Safety and Handling
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1-Bromo-3-fluorocyclopentane is expected to be a flammable liquid and harmful if

swallowed, causing skin and eye irritation, and may cause respiratory irritation.[3] Therefore,

appropriate safety precautions must be taken when handling this compound.

Recommended Handling Procedures:

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

chemical-resistant gloves, and a lab coat.

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of

vapors.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from

heat, sparks, and open flames.

Disposal: Dispose of the compound and any contaminated materials in accordance with

local, state, and federal regulations.

First Aid Measures:

In case of skin contact: Immediately wash with plenty of soap and water.

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing.

If inhaled: Move the person to fresh air and keep comfortable for breathing.

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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